molecular formula C12H19N B12975282 (R)-1-(2,3-Dimethylphenyl)butan-1-amine

(R)-1-(2,3-Dimethylphenyl)butan-1-amine

Cat. No.: B12975282
M. Wt: 177.29 g/mol
InChI Key: IKLDDWSUHKLYJE-GFCCVEGCSA-N
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Description

(R)-1-(2,3-Dimethylphenyl)butan-1-amine is a chiral primary amine featuring a butyl chain linked to a 2,3-dimethylphenyl aromatic group. The (R)-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. Amines of this class are often utilized as intermediates in drug discovery, leveraging their ability to participate in hydrogen bonding and steric interactions .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1R)-1-(2,3-dimethylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h5,7-8,12H,4,6,13H2,1-3H3/t12-/m1/s1

InChI Key

IKLDDWSUHKLYJE-GFCCVEGCSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC(=C1C)C)N

Canonical SMILES

CCCC(C1=CC=CC(=C1C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Dimethylphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzaldehyde and a suitable amine precursor.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,3-dimethylbenzaldehyde and the amine precursor.

    Reduction: The intermediate is then subjected to a reduction reaction, often using reducing agents like sodium borohydride or lithium aluminum hydride, to yield the desired ®-1-(2,3-Dimethylphenyl)butan-1-amine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,3-Dimethylphenyl)butan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Dimethylphenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, often using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

    Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

®-1-(2,3-Dimethylphenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Dimethylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

The target compound’s primary amine group contrasts with amide-containing analogs, such as (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (). Amides exhibit reduced basicity and altered solubility profiles due to resonance stabilization and hydrogen-bonding capabilities . For instance, the amide in has a molecular weight of 220.31 g/mol and is priced at JPY 24,600/100 mg, reflecting its specialized synthetic utility . In contrast, the primary amine in (R)-1-(2,3-Dimethylphenyl)butan-1-amine may offer greater nucleophilicity, enabling reactions like alkylation or Schiff base formation.

Aromatic Substituent Effects

The 2,3-dimethylphenyl group in the target compound differs from substituents in ’s chloroacetamide pesticides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide). Such substitutions influence lipophilicity (logP) and steric bulk, affecting membrane permeability and target binding.

Stereochemical Considerations

The (R)-enantiomer’s configuration may confer distinct biological activity compared to its (S)-counterpart, as seen in stereoisomers like those in . For example, enantiomeric amides in are sold separately, highlighting the importance of chirality in bioactivity . Similarly, the (R)-configuration in the target compound could enhance selectivity for enzymes or receptors, a critical factor in drug design.

Data Table: Structural and Functional Comparison

Compound Name Functional Group Molecular Weight (g/mol) Aromatic Substituents Key Applications Source
(R)-1-(2,3-Dimethylphenyl)butan-1-amine Primary amine ~177.27 (estimated) 2,3-dimethylphenyl Pharmaceutical intermediates (inferred)
2,2-Diphenylethan-1-amine () Primary amine ~197.29 Two phenyl groups Drug synthesis, polymers
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide () Amide 220.31 Phenylmethyl Specialty chemicals
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () Chloroacetamide ~268.19 (estimated) 2,3-dimethylphenyl, chloro Herbicide

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